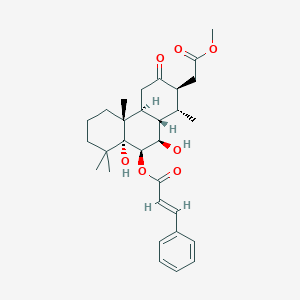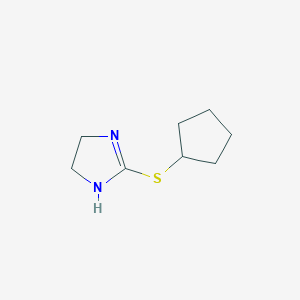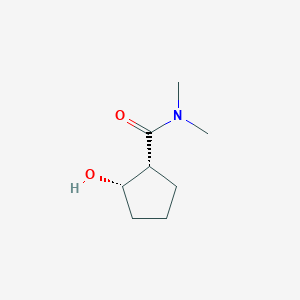
Cyclopentanecarboxamide, 2-hydroxy-N,N-dimethyl-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxamide, 2-hydroxy-N,N-dimethyl-, cis-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly known as muscimol and is a potent GABA receptor agonist. In
Wissenschaftliche Forschungsanwendungen
Muscimol has been extensively studied for its potential applications in scientific research. Its ability to activate GABA receptors has made it a valuable tool for studying the role of GABA in the brain. Muscimol has been used to investigate the effects of GABA on neurotransmission, synaptic plasticity, and behavior.
Wirkmechanismus
Muscimol acts as a potent agonist for GABA receptors, which are a type of neurotransmitter receptor found throughout the brain. When muscimol binds to GABA receptors, it activates them, leading to an increase in inhibitory neurotransmission. This can result in a range of effects, including sedation, anxiolysis, and anticonvulsant activity.
Biochemische Und Physiologische Effekte
Muscimol has a range of biochemical and physiological effects, which are largely due to its ability to activate GABA receptors. These effects include sedation, anxiolysis, and anticonvulsant activity. Muscimol has also been shown to modulate the release of other neurotransmitters, including dopamine, serotonin, and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
Muscimol has several advantages for use in lab experiments. Its potency as a GABA receptor agonist makes it a powerful tool for investigating the role of GABA in the brain. Muscimol is also relatively stable and can be easily synthesized in the lab.
However, there are also some limitations to the use of muscimol in lab experiments. Its potency can make it difficult to control the dosage, and it may have off-target effects on other neurotransmitter systems. Additionally, muscimol has a relatively short half-life, which can make it difficult to maintain a consistent level of activity.
Zukünftige Richtungen
There are several future directions for research on muscimol. One area of interest is the development of more selective GABA receptor agonists, which could help to reduce the off-target effects of muscimol. Another area of research is the investigation of the role of GABA in neurological disorders, such as epilepsy, anxiety, and depression. Finally, there is also interest in the potential therapeutic applications of muscimol, particularly in the treatment of anxiety disorders.
Conclusion
In conclusion, muscimol is a potent GABA receptor agonist that has been extensively studied for its potential applications in scientific research. Its ability to activate GABA receptors has made it a valuable tool for investigating the role of GABA in the brain. Despite some limitations, muscimol is a powerful tool for investigating neurotransmission and behavior, and there are several exciting future directions for research on this compound.
Synthesemethoden
The synthesis of muscimol involves the reduction of ibotenic acid, which is a naturally occurring compound found in certain mushrooms. The reduction is typically carried out using sodium borohydride or lithium aluminum hydride as a reducing agent. The resulting product is then purified using chromatography techniques to obtain pure muscimol.
Eigenschaften
CAS-Nummer |
105665-03-0 |
|---|---|
Produktname |
Cyclopentanecarboxamide, 2-hydroxy-N,N-dimethyl-, cis-(9CI) |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(1R,2S)-2-hydroxy-N,N-dimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-9(2)8(11)6-4-3-5-7(6)10/h6-7,10H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
HHOQYNVXHGWNGA-RQJHMYQMSA-N |
Isomerische SMILES |
CN(C)C(=O)[C@@H]1CCC[C@@H]1O |
SMILES |
CN(C)C(=O)C1CCCC1O |
Kanonische SMILES |
CN(C)C(=O)C1CCCC1O |
Synonyme |
Cyclopentanecarboxamide, 2-hydroxy-N,N-dimethyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



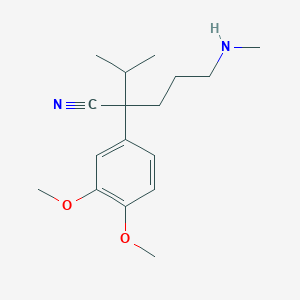
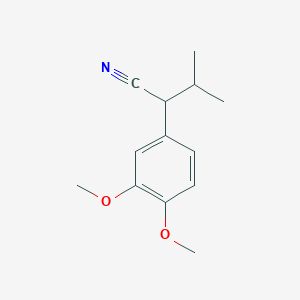
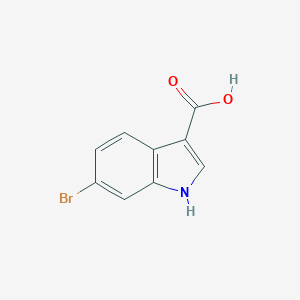
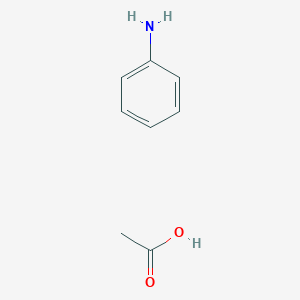
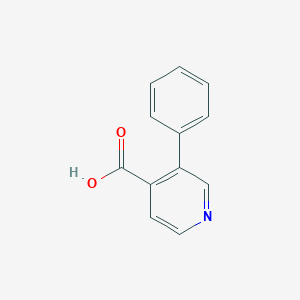
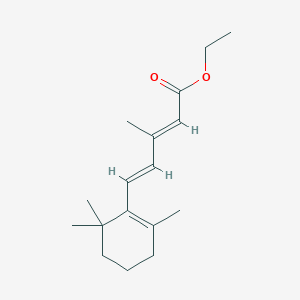
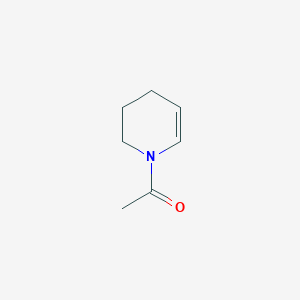
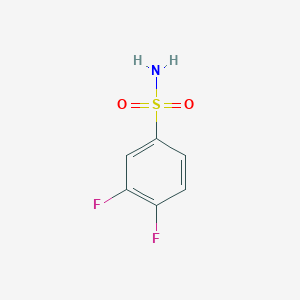
![2-[2-(2-Nitrophenyl)ethynyl]pyridine](/img/structure/B20464.png)
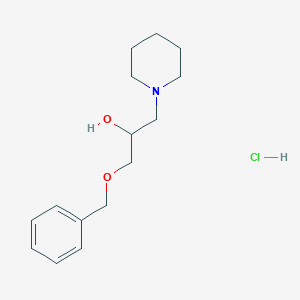
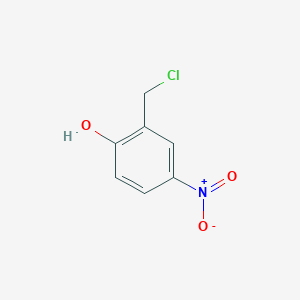
![Phenol, 2-[(ethylamino)methyl]-4-nitro-](/img/structure/B20467.png)
